molecular formula C24H37NO B3988367 2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide

Cat. No.: B3988367
M. Wt: 355.6 g/mol
InChI Key: OKJOCTPUTAHUNA-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide is a synthetic organic compound characterized by the presence of adamantyl groups Adamantyl groups are derived from adamantane, a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide typically involves the reaction of adamantyl derivatives with acetamide. One common method involves the use of 1-adamantylamine and 2-(1-adamantyl)ethylamine as starting materials. These amines are reacted with acetic anhydride under controlled conditions to form the desired acetamide compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The adamantyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of adamantyl ketones or carboxylic acids.

    Reduction: Formation of adamantyl alcohols.

    Substitution: Formation of halogenated adamantyl derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized adamantyl derivatives.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide involves its interaction with specific molecular targets. The adamantyl groups provide a rigid and stable framework that can interact with enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-adamantylamine
  • 2-(1-adamantyl)ethylamine
  • 1-adamantylacetamide

Uniqueness

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide is unique due to the presence of two adamantyl groups, which provide enhanced stability and rigidity compared to similar compounds. This structural feature makes it particularly useful in applications requiring high stability and specific molecular interactions.

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(1-adamantyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO/c26-22(15-24-12-19-6-20(13-24)8-21(7-19)14-24)25-2-1-23-9-16-3-17(10-23)5-18(4-16)11-23/h16-21H,1-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJOCTPUTAHUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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